(2-Chlorophenyl)methanesulfonamide
Overview
Description
“(2-Chlorophenyl)methanesulfonamide” is a chemical compound with the linear formula C7H8ClNO2S . Its molecular weight is 205.664 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H8ClNO2S . This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.
Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a melting point of 108-109°C . The compound should be stored in a sealed container at room temperature .
Scientific Research Applications
Synthesis of Heterocyclic Compounds : (2-Chlorophenyl)methanesulfonamide derivatives are used in synthesizing heterocyclic compounds. For instance, compounds like α-styryl carbinol derivatives developed for treating systemic fungal infections are synthesized using this compound derivatives (PestiJaan et al., 1998).
Chemoselective N-Acylation Reagents : N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from compounds like this compound, have been developed as chemoselective N-acylation reagents (Kondo et al., 2000).
Molecular Structure Studies : The molecular structure and bonding parameters of various this compound derivatives are studied, contributing to the understanding of their chemical behavior and potential applications (Gowda, Foro, & Fuess, 2007).
Palladium-Catalyzed Reactions : this compound is used in palladium-catalyzed cross-coupling reactions, offering a safer alternative to methods that might generate genotoxic impurities (Rosen et al., 2011).
Preparation of Radioactive Compounds : Synthesis of radioactive compounds like 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S for studying the metabolic fate of nematicides involves the use of this compound derivatives (Burton & Stoutamire, 1973).
Genotoxic Studies : Research involving 2-chlorophenol, a related compound, focuses on its cytogenetic and genotoxic effects, indicating the significance of these derivatives in environmental and biological studies (Küçük & Liman, 2018).
Investigating Environmental Contaminants : Studies on DDT, a well-known pesticide, and its potential as a source of environmental contaminants like tris(4-chlorophenyl)methane, involve understanding the behavior of chlorophenyl derivatives (Buser, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which (2-chlorophenyl)methanesulfonamide belongs, are known to have antimicrobial properties . They inhibit the conversion of p-aminobenzoic acid to dihydropteroate, a crucial step in the synthesis of folate in bacteria .
Mode of Action
This compound, like other sulfonamides, is a synthetic bacteriostatic antibiotic. It competitively inhibits the conversion of p-aminobenzoic acid to dihydropteroate, a key step in bacterial folate synthesis . This inhibition disrupts the synthesis of purines and DNA in bacteria, thereby inhibiting their growth .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of folate in bacteria. By inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, this compound disrupts the folate synthesis pathway, which is essential for the synthesis of purines and DNA in bacteria .
Pharmacokinetics
Most sulfonamides are readily absorbed orally and distributed throughout the body . They are mainly metabolized by the liver and excreted by the kidneys .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By disrupting the folate synthesis pathway, it prevents the synthesis of purines and DNA, which are essential for bacterial growth and replication .
Properties
IUPAC Name |
(2-chlorophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGLVGABKVIWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237850 | |
Record name | 2-Chlorobenzylsulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89665-79-2 | |
Record name | 2-Chlorobenzylsulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzylsulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chlorine atom's position on the phenyl ring in (2-Chlorophenyl)methanesulfonamide influence its molecular conformation compared to similar compounds?
A1: Research on related compounds like N-(2,5-Dichlorophenyl)methanesulfonamide [] and N-(2,3-Dichlorophenyl)methanesulfonamide [] highlights the influence of substituent position on molecular conformation. In N-(2,5-Dichlorophenyl)methanesulfonamide, the N—H bond is oriented syn to the ortho-chloro group and anti to the meta-chloro group. Conversely, in N-(2,3-Dichlorophenyl)methanesulfonamide, the N—H bond adopts a syn conformation to both the ortho- and meta-chloro substituents. This suggests that in this compound, the presence of a single chlorine atom at the ortho position would likely result in an N—H bond conformation syn to the chlorine atom. This conformational preference could impact the molecule's interactions with potential targets.
Q2: The abstracts mention hydrogen bonding in the crystal structures of related methanesulfonamides. How might this influence the solid-state properties of this compound?
A2: Both N-(2,5-Dichlorophenyl)methanesulfonamide [] and N-(2,3-Dichlorophenyl)methanesulfonamide [] exhibit hydrogen bonding patterns within their crystal structures. In the former, N—H⋯O and N—H⋯Cl hydrogen bonds contribute to chain-like molecular packing. The latter displays N—H⋯O hydrogen bonding, also leading to chain formation. These interactions suggest that this compound, with its potential for N—H⋯O hydrogen bonding through the sulfonamide group, might exhibit similar chain-like arrangements in its solid state. This could influence properties like melting point, solubility, and stability.
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